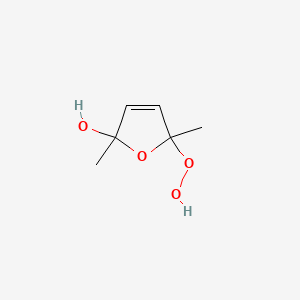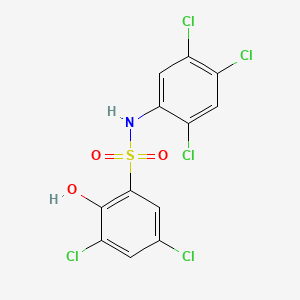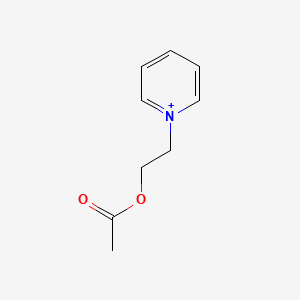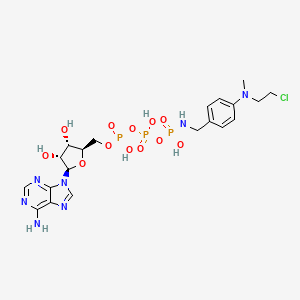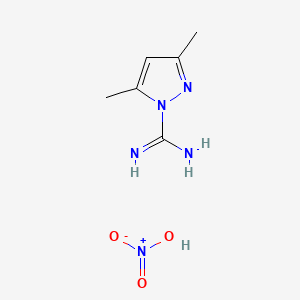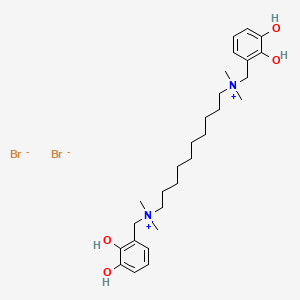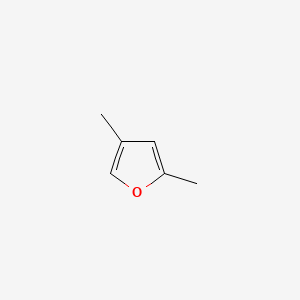
Oxysonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxysonium is a type of oxonium ion, which is any cation containing an oxygen atom that has three bonds and a formal positive charge. The simplest oxonium ion is the hydronium ion (H₃O⁺). This compound ions are significant in various chemical reactions and are often encountered in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxysonium ions can be synthesized through the protonation or alkylation of alcohols or ethers. For example, protonating methanol in acidic media produces a primary oxonium ion. Secondary oxonium ions are formed by protonating ethers, and tertiary oxonium ions, such as trimethyloxonium, are produced by alkylation .
Industrial Production Methods: In industrial settings, tertiary oxonium salts like triethyloxonium tetrafluoroborate are synthesized for use as alkylating agents. This compound is prepared by treating triphenylphosphinegold chloride with silver oxide in the presence of sodium tetrafluoroborate .
Chemical Reactions Analysis
Types of Reactions: Oxysonium ions undergo various chemical reactions, including:
Oxidation: this compound ions can be oxidized to form oxocarbenium ions.
Reduction: These ions can be reduced back to their parent alcohols or ethers.
Substitution: this compound ions can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide, cyanide, and azide ions.
Major Products:
Oxidation: Oxocarbenium ions.
Reduction: Alcohols or ethers.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Oxysonium ions have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis, particularly in the formation of esters and enol ethers.
Biology: Involved in the biosynthesis of natural products by red algae of the genus Laurencia.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Employed as alkylating agents in the production of various chemicals .
Mechanism of Action
The mechanism by which oxysonium ions exert their effects involves the formation of a positively charged oxygen atom that can act as an electrophile. This allows the this compound ion to participate in various chemical reactions, such as nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of carbocation intermediates .
Comparison with Similar Compounds
Hydronium Ion (H₃O⁺): The simplest oxonium ion, formed by the protonation of water.
Oxocarbenium Ion: Formed by the protonation or alkylation of a carbonyl group.
Trimethyloxonium Ion: A tertiary oxonium ion used as an alkylating agent
Uniqueness: Oxysonium ions are unique due to their ability to stabilize carbocation intermediates and participate in a wide range of chemical reactions. Their versatility in organic synthesis and industrial applications sets them apart from other similar compounds .
Properties
CAS No. |
24869-49-6 |
|---|---|
Molecular Formula |
C18H27O3S+ |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-dimethylsulfanium |
InChI |
InChI=1S/C18H27O3S/c1-22(2)14-13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,16,20H,4,7-8,11-14H2,1-2H3/q+1 |
InChI Key |
PMFZALLSVLZXMR-UHFFFAOYSA-N |
SMILES |
C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Canonical SMILES |
C[S+](C)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


